1H,1H-Perfluoro-1-hexadecanol

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a large group of man-made chemicals used in a wide array of industrial and consumer products. rivm.nlenviro.wiki Their widespread use is attributed to the unique properties imparted by the strong carbon-fluorine bond. utoronto.ca However, the persistence, bioaccumulation, and potential toxicity of many PFAS have raised significant environmental and health concerns. nih.govmst.dk

Nomenclature and Structural Classification as a Fluorotelomer Alcohol (FTOH)

The systematic IUPAC name for 1H,1H-Perfluoro-1-hexadecanol is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol. nih.gov It belongs to a specific subgroup of PFAS known as fluorotelomer alcohols (FTOHs). nih.govwikipedia.org

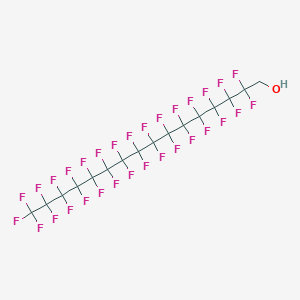

FTOHs are characterized by the general formula F(CF2)nCH2CH2OH. utoronto.ca The nomenclature for FTOHs often uses a ratio to denote the number of fluorinated carbons to the number of non-fluorinated, hydrogenated carbons in the ethyl group. Following this convention, this compound can be designated as 16:2 FTOH, although this specific designation is less common in the provided search results than for its shorter-chain homologues. The structure consists of a perfluorinated chain of 15 carbons attached to a methylene (B1212753) group, which is in turn bonded to another methylene group bearing the hydroxyl (alcohol) functional group. This structure gives the molecule its amphiphilic character, with a hydrophobic and lipophobic fluorinated "tail" and a hydrophilic alcohol "head". ulisboa.pt

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 216144-94-4 nih.govchemsrc.com |

| Molecular Formula | C16H3F31O nih.govlookchem.com |

| Molecular Weight | 800.14 g/mol nih.gov |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol nih.gov |

Significance in Contemporary Chemical Research Paradigms

This compound and other long-chain FTOHs are significant in current research for several reasons. They are considered precursors to persistent PFCAs. nih.govutoronto.ca Studies have shown that FTOHs can undergo biotransformation and atmospheric degradation to form PFCAs, which are detected in various environmental matrices and biota worldwide. utoronto.cautoronto.caacs.org

The detection of long-chain FTOHs, including 14:2, 16:2, and 18:2 FTOH, in environmental samples and consumer products highlights their relevance. nih.govnih.govacs.org For instance, 16:2 FTOH has been identified in food contact materials and soils. nih.govacs.org The study of their physical properties, such as their behavior in Langmuir monolayers, provides insights into their environmental transport and interactions at interfaces. ulisboa.pt This research is essential for developing a comprehensive understanding of the environmental lifecycle of PFAS and for informing regulatory decisions. rivm.nlenviro.wiki

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 159-161°C lookchem.comlookchem.com |

| Boiling Point | 289.9 °C at 760 mmHg chemsrc.comlookchem.com |

| Density | 1.74 g/cm³ lookchem.com |

| Flash Point | 129.1 °C lookchem.com |

| Vapor Pressure | 0.000234 mmHg at 25°C lookchem.com |

| Refractive Index | 1.286 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H3F31O/c17-2(18,1-48)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h48H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOXQXFAIXTUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H3F31O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381965 | |

| Record name | 1H,1H-Perfluorohexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-94-4 | |

| Record name | 1H,1H-Perfluorohexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Perfluoro-1-hexadecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1h,1h Perfluoro 1 Hexadecanol

Strategies for the Preparation of 1H,1H-Perfluoro-1-hexadecanol

The synthesis of this compound, a long-chain perfluorinated alcohol, involves specialized techniques due to the unique properties imparted by the extensive fluorination. The methodologies are designed to build the perfluoroalkyl chain and subsequently introduce the terminal hydroxyl group.

The preparation of fluorinated alcohols often relies on a few key strategies that can be adapted to create a variety of chain lengths. One of the most prominent methods is telomerization . This process involves the reaction of a "telogen," which is a molecule that provides the end groups of the polymer chain, with a "taxogen," a polymerizable molecule, in this case, tetrafluoroethylene (B6358150) (TFE). For the synthesis of fluorotelomer alcohols, a perfluoroalkyl iodide often serves as the telogen. The initial telomerization of TFE with a perfluoroalkyl iodide yields a longer-chain perfluoroalkyl iodide. This intermediate is then typically reacted with ethylene (B1197577) to introduce a non-fluorinated spacer, followed by hydrolysis or other transformations to yield the primary alcohol.

Another general approach involves the reduction of perfluorinated carboxylic acids or their esters . These starting materials can be synthesized via electrochemical fluorination (ECF) or by the oxidation of other fluorinated precursors. The reduction to the corresponding alcohol can be achieved using standard reducing agents, although the conditions may need to be optimized for the highly fluorinated substrates.

A summary of general synthetic approaches is presented in Table 1.

Table 1: General Synthetic Routes to Fluorinated Alcohols| Synthetic Route | Description | Key Reactants | Typical Intermediates |

|---|---|---|---|

| Telomerization | A radical chain reaction to form a perfluoroalkyl chain with a defined end group. | Perfluoroalkyl iodide, Tetrafluoroethylene (TFE), Ethylene | Long-chain perfluoroalkyl iodides |

| Reduction | Conversion of a carboxylic acid or ester to a primary alcohol. | Perfluorinated carboxylic acid/ester, Reducing agents (e.g., LiAlH4, NaBH4) | Perfluorinated aldehydes (transient) |

| Oligomerization of TFE | Controlled polymerization of tetrafluoroethylene followed by functionalization. | Tetrafluoroethylene (TFE), Initiators | Perfluoroalkenes, Perfluoroalkyl halides |

The synthesis of this compound, with its C16 perfluorinated chain, is an exemplary case of long-chain perfluorinated alcohol preparation. A common industrial method is the telomerization of tetrafluoroethylene (TFE) . In this process, a shorter perfluoroalkyl iodide, such as perfluoroethyl iodide (C2F5I), is reacted with multiple units of TFE to build the desired chain length. The resulting perfluoroalkyl iodide, F(CF2)16I, is a key intermediate.

This perfluoroalkyl iodide is then typically reacted with ethylene in a radical addition reaction to form the fluorotelomer iodide, F(CF2)16CH2CH2I. The final step to obtain this compound involves the hydrolysis of this iodide. This can be achieved through various methods, including reaction with oleum (B3057394) followed by hydrolysis, or by displacement of the iodide with a hydroxyl group precursor followed by hydrolysis.

An alternative, though less common, route for long-chain perfluorinated alcohols is the reduction of the corresponding long-chain perfluorinated carboxylic acid , perfluorohexadecanoic acid (PFHxDA). However, the synthesis and purification of such long-chain perfluorinated carboxylic acids can be challenging.

A representative synthetic scheme is shown below:

Scheme 1: Synthesis of this compound via Telomerization

Telomerization: C2F5I + n CF2=CF2 → C2F5(CF2CF2)nI (where n is adjusted to obtain the C16 chain)

Ethylene Addition: F(CF2)16I + CH2=CH2 → F(CF2)16CH2CH2I

Hydrolysis: F(CF2)16CH2CH2I → F(CF2)16CH2CH2OH

Derivatization and Chemical Transformation Pathways

This compound serves as a versatile intermediate for the synthesis of a wide range of fluorinated compounds. Its terminal hydroxyl group allows for a variety of chemical transformations.

The primary alcohol functionality of this compound is amenable to several common organic reactions to yield functionalized derivatives. A key reaction is esterification , where the alcohol reacts with carboxylic acids, acid chlorides, or anhydrides to form perfluoroalkyl esters. For instance, reaction with acrylic acid or acryloyl chloride produces perfluoroalkyl acrylates, which are important monomers for specialty polymers.

Etherification is another pathway to produce derivatives. The alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a perfluoroalkyl ether.

The hydroxyl group can also be converted to other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid under specific conditions, or it can be substituted with a halogen.

Examples of these derivatization reactions are provided in Table 2.

Table 2: Derivatization Reactions of this compound| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Esterification | Acrylic acid, Methacrylic acid | Perfluoroalkyl (meth)acrylates | Monomers for high-performance polymers |

| Esterification | Phosphoric acid | Perfluoroalkyl phosphates | Surfactants and wetting agents |

| Etherification | Alkyl halides, Epoxides | Perfluoroalkyl ethers | Stable and inert fluids |

| Oxidation | Oxidizing agents (e.g., PCC, Jones reagent) | Perfluoroalkyl aldehydes/carboxylic acids | Intermediates for further synthesis |

| Halogenation | Thionyl chloride, PBr3 | Perfluoroalkyl halides | Precursors for other functional groups |

Due to its long perfluorinated chain and reactive hydroxyl group, this compound is a valuable building block in more complex organic syntheses. Its primary application in this context is in the synthesis of polymers and surfactants .

As mentioned, the (meth)acrylate esters of this compound are crucial monomers for the production of fluorinated polymers. These polymers exhibit unique properties such as low surface energy, high thermal and chemical stability, and both hydrophobicity and oleophobicity. These characteristics make them suitable for applications in surface coatings, textiles, and electronics.

In the synthesis of surfactants, the perfluorinated "tail" of the molecule provides the desired surface-active properties, while the head group can be modified starting from the hydroxyl group. For example, reaction with ethylene oxide can introduce a polyethylene (B3416737) glycol chain, leading to non-ionic surfactants. Alternatively, reaction with sulfating agents can produce anionic surfactants.

The use of this compound as an intermediate allows for the precise introduction of a long perfluoroalkyl group into a larger molecular architecture, thereby tailoring the properties of the final product for specific high-performance applications.

Interfacial and Supramolecular Chemistry of 1h,1h Perfluoro 1 Hexadecanol

Formation and Characterization of Langmuir Monolayers

Langmuir monolayers offer a fundamental platform for studying the interfacial behavior of amphiphilic molecules like 1H,1H-Perfluoro-1-hexadecanol. When this compound is spread on a water subphase, the hydrophilic hydroxyl (-OH) group anchors the molecule to the water surface, while the long, hydrophobic perfluorinated chain orients away from the water, typically towards the air. By compressing these molecules on the surface with a movable barrier, a continuous, single-molecule-thick film, known as a Langmuir monolayer, is formed.

The characterization of these monolayers is primarily conducted through surface pressure-area (π-A) isotherms. These isotherms plot the surface pressure (π), which is the reduction in the surface tension of the pure subphase, against the area available for each molecule (A). The resulting plot reveals distinct phases of the monolayer, such as gas, liquid-expanded, liquid-condensed, and solid phases, providing insights into the packing, compressibility, and stability of the film. Studies on similar long-chain perfluorinated alcohols, such as 1H,1H-perfluorotetradecanol (F14OH) and 1H,1H-perfluorooctadecanol (F18OH), demonstrate that these compounds form stable and highly condensed monolayers. researchgate.netnih.gov

Structural Organization and Cohesion in Perfluorinated Alcohol Monolayers

A defining characteristic of perfluorinated alcohol monolayers is their exceptional degree of structural organization and cohesion. researchgate.net Unlike their hydrogenated counterparts, perfluoroalkyl chains are significantly stiffer and more rod-like. This intrinsic rigidity is a primary driver for their strong tendency to self-assemble into highly ordered two-dimensional (2D) structures. researchgate.net

Research has shown that even at very low surface densities and zero surface pressure, long-chain perfluorinated alcohols spontaneously form solid aggregates or domains. researchgate.net This indicates a powerful cohesive force between the fluorinated chains. Grazing Incidence X-ray Diffraction (GIXD) measurements have confirmed that within these domains, the molecules arrange themselves into a 2D hexagonal lattice. researchgate.net This high level of organization is in contrast to many hydrogenated alcohols, which often require significant compression to form well-ordered solid phases. The strong cohesion is a direct consequence of the unique properties of the fluorinated chains, which leads to the formation of tightly packed, crystalline-like domains at the air-water interface. researchgate.net

Influence of Molecular Architecture on Interfacial Behavior

The specific molecular architecture of this compound—a long, linear C16 perfluorinated tail attached to a short hydrocarbon linker and a terminal alcohol group—is paramount in dictating its interfacial behavior.

Perfluorinated Chain Length: The length of the perfluoroalkyl chain has a direct impact on monolayer stability. Longer chains, such as the C15F31- chain in the target compound, lead to stronger van der Waals interactions between molecules, resulting in more stable and condensed monolayers. nih.gov Studies on semifluorinated alcohols show that monolayer stability increases with the length of the perfluorinated segment. nih.gov

Chain Stiffness: The inherent stiffness of the perfluorinated chain promotes parallel alignment and efficient packing, leading to the formation of highly organized domains that are more condensed than those formed by flexible hydrogenated chains. researchgate.net

Terminal Group: The hydrophilic -CH2OH head group ensures the molecule's amphiphilicity, anchoring it to the water surface and directing the orientation of the hydrophobic tail.

The combination of these architectural features results in monolayers that are robust, highly ordered, and capable of forming condensed phases at larger molecular areas compared to similar hydrogenated alcohols.

| Feature | Influence on Interfacial Behavior |

| Long Perfluorinated Chain | Increases intermolecular cohesive forces and monolayer stability. |

| Chain Rigidity | Promotes the formation of highly ordered, crystalline 2D domains. |

| Hydrophilic -OH Group | Anchors molecules to the water surface, ensuring proper orientation for monolayer formation. |

Adsorption and Multilayer Formation at Liquid-Liquid and Air-Water Interfaces

Beyond the formation of monolayers at the air-water interface, fluorinated alcohols can exhibit complex adsorption behaviors, including the spontaneous formation of multilayers. Research on similar compounds, such as 1H,1H,8H,8H-perfluorooctane-1,8-diol, has shown that surface tension curves can display a distinct break point, which corresponds to a phase transition from a condensed monolayer to a spontaneously formed multilayer. nih.gov

This phenomenon is driven by the energetic favorability of ordering and interaction between the fluorinated molecules. In the case of multilayer formation from an aqueous solution to the air-water interface, the process is stabilized by a combination of factors. These include hydrogen bonding between the hydroxyl groups of adjacent layers and the strong dispersion interactions among the ordered perfluorinated chains. nih.gov The resulting multilayer structure is typically less compressible than the initial monolayer. nih.gov While detailed studies on this compound are specific, the principles derived from similar fluorinated diols suggest a strong potential for multilayer formation, driven by the powerful intermolecular forces inherent to its molecular structure. nih.gov

Theoretical and Computational Approaches to Interfacial Phenomena

To gain a deeper, molecular-level understanding of the complex behaviors of perfluorinated alcohols at interfaces, experimental observations are often complemented by theoretical and computational methods.

Molecular Dynamics Simulations in Interfacial Studies

Atomistic Molecular Dynamics (MD) simulations have proven to be an invaluable tool for visualizing the structure and dynamics of perfluorinated alcohol monolayers. researchgate.net These simulations model the interactions between individual atoms, providing a dynamic picture of how molecules organize and interact at the interface.

MD simulations have successfully corroborated experimental findings by showing that perfluorinated alcohols have an intrinsic tendency to aggregate into highly organized domains, even at very low surface densities. researchgate.net These computational models provide a molecular-level interpretation for the observed phenomena, attributing the high degree of organization to the characteristic stiffness of the perfluorinated chains. researchgate.net Furthermore, simulations can elucidate the specific packing arrangements, such as the hexagonal lattice structure, and help describe the organization in terms of liquid crystal phases, similar to a 2D smectic C phase. researchgate.netresearchgate.net

Validation with Experimental Diffraction Techniques

The theoretical models and structural details generated by MD simulations require rigorous experimental validation. Grazing Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XRR) are powerful, non-destructive techniques used for this purpose.

Grazing Incidence X-ray Diffraction (GIXD): This technique provides information about the in-plane (lateral) organization of molecules in the monolayer. GIXD measurements have been used to confirm the 2D hexagonal lattice structure of perfluorinated alcohol domains that were predicted by simulations. researchgate.net A strong correlation between the diffraction patterns calculated from MD simulation trajectories and those obtained from experimental GIXD measurements provides full validation for the proposed molecular models and interpretations. researchgate.net

X-ray Reflectivity (XRR): XRR provides spatially averaged structural information perpendicular to the surface (the surface normal). acs.org By analyzing the reflected X-ray intensity as a function of the incident angle, researchers can determine key structural parameters of the monolayer with sub-angstrom resolution, including its thickness, electron density profile, and surface roughness. acs.orgharvard.edu This data is crucial for determining molecular tilt angles and packing densities, offering a complementary validation of the structural parameters derived from computational models. acs.org

| Technique | Information Provided | Purpose in Validation |

| Molecular Dynamics (MD) | Dynamic, molecular-level visualization of structure and aggregation. | Provides theoretical models of molecular organization. |

| Grazing Incidence X-ray Diffraction (GIXD) | In-plane lattice structure and molecular packing. | Confirms the lateral arrangement and crystallinity predicted by MD simulations. researchgate.net |

| X-ray Reflectivity (XRR) | Out-of-plane thickness, density, and roughness. | Validates molecular tilt, packing density, and overall film structure along the surface normal. acs.org |

Role in Organic Synthesis As a Reaction Medium and Promoter

Catalysis and Reaction Rate Enhancement Mechanisms

Fluorinated alcohols are known to accelerate a variety of chemical reactions, acting as "template catalysts" where they form a complementary charge template to the transition state, thereby lowering the reaction barrier. acs.org This rate enhancement is primarily attributed to their potent hydrogen-bonding capabilities, which can activate substrates without direct covalent bonding.

Mechanisms of Action:

Electrophile Activation: By forming a strong hydrogen bond with an electrophilic center, such as a carbonyl or an epoxide, the fluorinated alcohol enhances its electrophilicity, making it more susceptible to nucleophilic attack. arkat-usa.orgresearchgate.net

Stabilization of Charged Intermediates: The highly polar nature of fluorinated alcohols, combined with their ability to form strong hydrogen bonds, effectively stabilizes cationic and anionic intermediates, which can be crucial in many reaction mechanisms. acs.orgnih.gov

The table below outlines the general catalytic effects of fluorinated alcohols in common organic reactions.

| Reaction Type | Role of Fluorinated Alcohol | Anticipated Outcome |

| Nucleophilic Addition | Activation of the electrophilic partner | Increased reaction velocity |

| SN1 Reactions | Stabilization of carbocation intermediates | Facilitation of the reaction pathway |

| Elimination Reactions | Stabilization of the leaving group | Promotion of the elimination process |

This interactive table summarizes the expected catalytic influence of fluorinated alcohols based on established principles.

Hydrogen Bonding Activation and Stabilization of Reaction Intermediates

The exceptional ability of fluorinated alcohols to act as hydrogen bond donors is a key factor in their utility as reaction promoters. researchgate.net This strong hydrogen bonding can activate substrates and stabilize high-energy intermediates, thereby facilitating reactions that might otherwise require harsh conditions.

Research has shown that the boosting effect of fluorinated alcohols is primarily attributed to this hydrogen bond activation. acs.orgnih.gov Furthermore, studies suggest that the very polar nature of fluorinated alcohols can stabilize cationic reaction intermediates. acs.orgnih.gov The C-F dipoles within the fluorinated alcohol molecules are proposed to stabilize these cations through intermolecular charge-dipole interactions. acs.orgnih.gov

Comparative Acidity of Alcohols:

| Alcohol | pKa |

|---|---|

| Methanol | ~15.5 |

| Ethanol | ~15.9 |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 |

This interactive table presents the acidity of common alcohols, highlighting the increased acidity of fluorinated examples.

Given its extensive perfluorinated chain, 1H,1H-Perfluoro-1-hexadecanol is expected to exhibit a low pKa, indicating strong acidity and a pronounced capacity for hydrogen bond donation.

Applications in Diverse Organic Transformations

The unique properties of fluorinated alcohols have led to their application in a wide array of organic reactions.

Advanced Analytical and Spectroscopic Characterization Techniques for 1h,1h Perfluoro 1 Hexadecanol

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for separating 1H,1H-Perfluoro-1-hexadecanol from complex matrices, while mass spectrometry provides sensitive and specific detection and structural information.

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fluorotelomer alcohols. alsglobal.com Due to their volatility, FTOHs are well-suited for GC analysis, which separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. alsglobal.comrestek.com Following separation, the mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and identification.

Research findings indicate that GC/MS, often using a triple quadrupole system in electron ionization (EI) mode, provides a comprehensive analytical solution for determining FTOHs. shimadzu.com While chemical ionization (CI) can offer high sensitivity, EI is also widely used. shimadzu.comacs.org Methodologies have been developed for the rapid analysis of FTOHs, significantly reducing run times compared to conventional methods while maintaining excellent separation of isobars. restek.com In the analysis of complex samples, such as environmental matrices or commercial products, GC/MS can identify and quantify specific FTOHs, including impurities or degradation products. researchgate.netnih.gov The identification is typically confirmed by comparing the obtained mass spectrum with reference spectra in libraries like the National Institute of Standards and Technology (NIST) library. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Rtx-200, DB-FFAP, or similar | Separation of analytes |

| Carrier Gas | Helium | Mobile phase for analyte transport |

| Injection Mode | Pulsed Split/Splitless | Introduction of sample into the GC system |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Generation of ions for mass analysis |

| Detector | Triple Quadrupole (MS/MS) or Single Quadrupole | Detection and quantification of ions |

| Mass Range | ~30-350 m/z | Range of mass-to-charge ratios scanned |

For the analysis of a broader range of per- and polyfluoroalkyl substances (PFAS), including less volatile or thermally labile compounds, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is an increasingly vital tool. chromatographyonline.com This technique combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of QTOF-MS. researchgate.net UPLC utilizes smaller particle sizes in the stationary phase, allowing for faster separations and higher resolution compared to traditional HPLC.

UPLC-QTOF-MS is particularly powerful for both targeted quantification and non-targeted screening of PFAS in complex samples. chromatographyonline.comresearchgate.net The high resolving power and mass accuracy of QTOF-MS enable the confident identification of compounds based on their exact mass, isotopic pattern, and fragmentation spectra. researchgate.net This is crucial for distinguishing between isomers and identifying novel or unexpected fluorinated compounds. waters.com Research has demonstrated that UPLC-QTOF-MS provides accurate quantitative data for a wide array of PFAS, with results comparable to those obtained by tandem mass spectrometry (LC-MS/MS) with a triple quadrupole. researchgate.netresearchgate.net This capability is essential for comprehensive chemical profiling in environmental and biological studies. mdpi.comnih.gov

| Performance Characteristic | Typical Value/Finding | Significance |

|---|---|---|

| Mass Resolution | High (e.g., >10,000 FWHM) | Allows for accurate mass measurements and formula determination. |

| Mass Accuracy | < 5 ppm | Increases confidence in compound identification. |

| Sensitivity | Low ng/L to µg/L range | Enables detection of trace levels of contaminants. |

| Application | Targeted and non-targeted analysis | Versatile for both quantifying known compounds and discovering new ones. chromatographyonline.comresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental structural elucidation of this compound, providing direct information about the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of fluorinated compounds. nih.gov For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed.

¹H NMR provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would primarily show signals for the two methylene (B1212753) groups (-CH₂CH₂-) and the hydroxyl proton (-OH). The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the presence and connectivity of the non-fluorinated portion of the molecule. The protons on the carbon adjacent to the fluorinated chain will exhibit complex splitting due to coupling with the neighboring fluorine atoms.

¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it excellent for identifying different fluorinated groups. researchgate.nethuji.ac.il The ¹⁹F NMR spectrum of this compound would display distinct signals for the terminal -CF₃ group and the thirteen -CF₂- groups along the perfluoroalkyl chain. The chemical shifts and coupling constants (J-couplings) between adjacent fluorine nuclei provide unambiguous confirmation of the linear perfluorinated chain structure. researchgate.net

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Structural Information Provided |

|---|---|---|

| ¹H (-CH₂-OH) | ~3.9 ppm | Protons on the carbon bonded to the hydroxyl group. |

| ¹H (-CF₂-CH₂-) | ~2.4 ppm | Protons on the carbon adjacent to the perfluoroalkyl chain. |

| ¹⁹F (-CF₃) | ~ -81 ppm | Terminal trifluoromethyl group. |

| ¹⁹F (-CF₂-CF₃) | ~ -126 ppm | Difluoromethylene group adjacent to the terminal CF₃ group. |

| ¹⁹F (Internal -CF₂-) | ~ -122 to -124 ppm | Multiple difluoromethylene groups in the middle of the chain. |

| ¹⁹F (-CF₂-CH₂-) | ~ -114 ppm | Difluoromethylene group adjacent to the ethyl group. |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3300 - 3400 (broad) | Alcohol (-OH) |

| C-H Stretch | 2850 - 2960 | Methylene (-CH₂) |

| C-F Stretch | 1100 - 1300 (strong, complex) | Fluoroalkyl chain (-CF₂, -CF₃) |

Diffraction and Reflectivity Techniques for Structural Elucidation

While spectroscopic techniques probe the molecular structure, diffraction and reflectivity methods can provide information about the long-range order and spatial arrangement of molecules in the condensed state (e.g., crystals, thin films, or monolayers).

For a long-chain amphiphilic molecule like this compound, techniques such as X-ray Diffraction (XRD) and Neutron Reflectivity (NR) are highly valuable. XRD on a crystalline sample can determine the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Neutron Reflectivity is particularly powerful for studying the structure of thin films and monolayers at interfaces, for example, at the air-water interface. nih.gov By measuring the reflection of a neutron beam from a flat surface, one can determine the scattering length density profile perpendicular to the interface. epj-conferences.org This profile provides detailed information about the film's thickness, composition, and the orientation of the molecules within it. nih.gov Studies on polymers with fluorocarbon end groups have successfully used NR to determine the segregation and distribution of the fluorinated chains at surfaces and interfaces, demonstrating the utility of this technique for understanding the interfacial behavior of such molecules. elsevierpure.com

Emerging Research Applications and Future Directions for 1h,1h Perfluoro 1 Hexadecanol

Development of Advanced Materials

The synthesis of advanced materials with tailored surface properties is a rapidly growing area of research. Long-chain perfluorinated alcohols, such as 1H,1H-Perfluoro-1-hexadecanol, are key components in this field due to their ability to impart low surface energy, high hydrophobicity, and oleophobicity to various substrates.

Hydrophobic Coatings and Surface Modification Strategies

The creation of superhydrophobic surfaces, which exhibit extreme water-repellency, is a primary application for long-chain perfluoroalkanols. These properties are crucial for developing self-cleaning coatings, anti-icing surfaces, and corrosion-resistant materials. The low surface energy of the perfluorinated chain in this compound is fundamental to achieving these characteristics. When applied to a surface, these molecules orient themselves with the fluorinated tails pointing outwards, creating a non-polar, low-energy interface that repels water and oils.

Research in this area focuses on various surface modification strategies. The hydroxyl group of this compound can be chemically bonded to surfaces through esterification or by reacting with coupling agents like silanes. This covalent attachment ensures the durability of the hydrophobic coating. For instance, perfluoroalkyl silanes, which can be synthesized from perfluoroalkanols, are commonly used to create robust hydrophobic coatings on glass, metal, and ceramic surfaces.

Comparative Water Contact Angles of Surfaces Modified with Perfluoroalkanols

| Substrate | Unmodified Water Contact Angle (°) | Modified Water Contact Angle (°) with Long-Chain Perfluoroalkanol |

|---|---|---|

| Glass | ~30-40 | >110 |

| Silicon Wafer | ~45-55 | >115 |

| Aluminum | ~70-80 | >120 |

Note: The data presented are representative values for surfaces modified with long-chain perfluoroalkanols and are intended to be illustrative of the potential performance of this compound.

Future research is directed towards creating more durable and transparent hydrophobic coatings. The use of this compound in combination with nanoparticles to create hierarchical surface structures is a promising approach to achieve superhydrophobicity with high contact angles and low roll-off angles.

Surfactant Design and Characterization for Specific Surface Properties

The amphiphilic nature of this compound, possessing both a hydrophilic head (hydroxyl group) and a hydrophobic/lipophobic tail (perfluoroalkyl chain), makes it a candidate for use as a nonionic fluorinated surfactant. Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and other liquids to a greater extent than their hydrocarbon counterparts. researchgate.net

The performance of a surfactant is characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC indicates a more efficient surfactant. While the specific CMC for this compound is not widely reported, long-chain perfluorinated surfactants generally exhibit very low CMCs. researchgate.net

Typical Critical Micelle Concentration (CMC) Ranges for Surfactants

| Surfactant Type | Typical CMC Range (mol/L) |

|---|---|

| Conventional Hydrocarbon Surfactants (e.g., Sodium Dodecyl Sulfate) | 10-3 - 10-2 |

| Long-Chain Fluorinated Surfactants | 10-5 - 10-4 |

Note: This table provides a general comparison and the specific CMC of a surfactant is dependent on its exact structure, temperature, and the solvent system.

The design of surfactants based on this compound could lead to specialized applications in areas such as high-performance coatings, fire-fighting foams, and in the electronics industry for wetting and leveling agents. Future work in this area will likely involve the synthesis of derivatives of this compound with modified head groups to fine-tune their surfactant properties for specific applications.

Integration in Catalytic Systems, including Fluorous Biphasic Catalysis

Fluorous biphasic catalysis is a green chemistry approach that facilitates the separation of a catalyst from the reaction products. sioc-journal.cn This technique relies on the use of a fluorous solvent, which is immiscible with many organic solvents at room temperature but can become miscible at elevated temperatures. tcichemicals.com Catalysts are modified with long perfluoroalkyl chains, known as "fluorous ponytails," to make them soluble in the fluorous phase. doi.org

This compound can serve as a precursor for creating these fluorous ponytails. The hydroxyl group can be used to attach the perfluoroalkyl chain to a ligand, which then coordinates with a metal catalyst. The long perfluorinated chain of this compound ensures the catalyst's preferential solubility in the fluorous phase.

The process typically involves:

The fluorous catalyst is dissolved in a fluorous solvent.

The reactants are dissolved in an organic solvent.

The two phases are heated and mixed, forming a single phase where the reaction occurs.

Upon cooling, the phases separate, with the catalyst retained in the fluorous phase and the products in the organic phase.

The product-containing organic phase is decanted, and the catalyst-containing fluorous phase can be reused.

The future direction in this field is the development of more efficient and recyclable fluorous catalysts. The long chain of this compound is advantageous for creating highly fluorous catalysts that exhibit excellent phase separation and low leaching into the product phase.

Prospects in Molecular Probing and Imaging Utilizing Fluorinated Compounds

The use of fluorinated compounds in molecular probing and imaging is a rapidly advancing field, particularly with the application of ¹⁹F Magnetic Resonance Imaging (MRI). acs.orgmdpi.com Since the human body has a negligible amount of endogenous fluorine, ¹⁹F MRI can provide background-free images, making it a powerful tool for in vivo tracking of cells and molecules. nih.gov

This compound can be incorporated into molecular probes for ¹⁹F MRI. The high number of fluorine atoms in its structure can generate a strong ¹⁹F MRI signal. The hydroxyl group allows for the attachment of the perfluoroalkyl chain to a targeting moiety, such as a peptide or antibody, which can then specifically bind to a biological target of interest, such as a tumor cell.

The key characteristics of an effective ¹⁹F MRI probe include:

A high number of equivalent fluorine atoms to maximize the signal.

Biocompatibility and low toxicity.

A targeting ligand for specific accumulation in the tissue of interest.

Future research will focus on the design of novel ¹⁹F MRI probes with enhanced sensitivity and specificity. The long perfluoroalkyl chain of this compound makes it an attractive component for developing such probes, potentially leading to improved diagnostic and therapeutic monitoring capabilities.

Role in Nanomaterials and Photomaterials Research

The synthesis and surface modification of nanomaterials are critical for tailoring their properties for specific applications. Long-chain perfluoroalkanols can be used to functionalize the surface of nanoparticles, imparting them with hydrophobic and oleophobic properties. mdpi.com This surface modification can improve the dispersibility of nanoparticles in certain solvents and can also create protective coatings.

In the context of photomaterials, fluorotelomer alcohols are studied for their atmospheric photooxidation, which can lead to the formation of perfluorinated carboxylic acids. nih.govbohrium.com Understanding these degradation pathways is crucial for assessing the environmental impact of these compounds. From a materials science perspective, the photostability of coatings derived from this compound is an important consideration. The strong carbon-fluorine bonds generally impart high thermal and chemical stability, but photochemical reactivity can still occur.

Future research in this area may explore the use of this compound in the synthesis of novel fluorinated nanomaterials with unique optical and electronic properties. Additionally, the development of highly stable photomaterials based on this compound for applications such as protective optical coatings is an area of ongoing interest.

Q & A

Basic: What are the standard synthesis routes for 1H,1H-Perfluoro-1-hexadecanol?

Methodological Answer:

Synthesis typically involves fluorotelomerization or electrochemical fluorination of hydrocarbon precursors. For example:

- Telomerization : Reacting perfluoroalkyl iodides (e.g., 1H,1H-perfluorohexyl iodide) with ethylene under controlled conditions to extend the carbon chain .

- Electrochemical Fluorination (ECF) : Using anhydrous hydrogen fluoride and hydrocarbon alcohols in an electrolytic cell to substitute hydrogen atoms with fluorine .

Key Considerations : Monitor reaction temperature (20–40°C for telomerization) and purity of fluorinating agents to avoid byproducts like branched isomers .

Basic: How is this compound characterized for structural confirmation and purity?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : NMR to confirm fluorine distribution (e.g., δ -80 to -120 ppm for CF groups) and NMR for terminal -CHOH signals .

- GC-MS : Quantify purity (>98%) and detect impurities using a DB-5MS capillary column with electron ionization .

- FTIR : Identify hydroxyl (-OH) stretches (~3300 cm) and C-F vibrations (1100–1300 cm) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods with HEPA filters to minimize inhalation of aerosols .

- PPE : Wear nitrile gloves, fluoropolymer-coated lab coats, and safety goggles to prevent dermal contact .

- Waste Disposal : Collect in PTFE-lined containers for incineration at >1000°C to prevent PFAS environmental release .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies (e.g., solubility in methanol vs. hexane) arise from batch-to-batch isomer variation or residual surfactants. Mitigate by:

- Isomer-Specific Analysis : Use HPLC with a PFAS-specific column (e.g., Accucore™ PFAS) to separate linear and branched isomers .

- Purification Steps : Pre-treat samples with solid-phase extraction (SPE) using activated carbon cartridges to remove surfactants .

- Control Experiments : Compare solubility in deuterated solvents under identical temperature/pH conditions .

Advanced: How to optimize detection of this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Use SPE with hydrophilic-lipophilic balance (HLB) cartridges for extraction, followed by elution with methanol:ammonium acetate (90:10) .

- LC-MS/MS Parameters :

- Matrix Effects : Spike samples with -labeled analogs (e.g., 10:2 FTOH-D4) to correct recovery rates .

Advanced: What theoretical frameworks guide studies on this compound’s environmental persistence?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Correlate chain length (C16) with bioaccumulation potential using log K values (>6.5) .

- Degradation Pathways : Apply density functional theory (DFT) to model C-F bond cleavage mechanisms under UV/hydrolysis .

- Ecotoxicological Models : Use species sensitivity distributions (SSDs) to predict NOEC (no-observed-effect concentration) in aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.